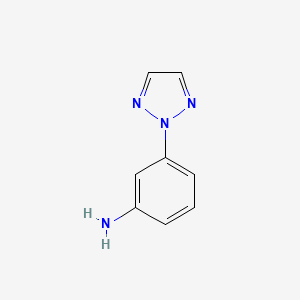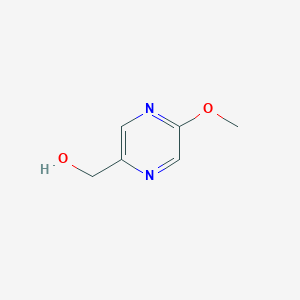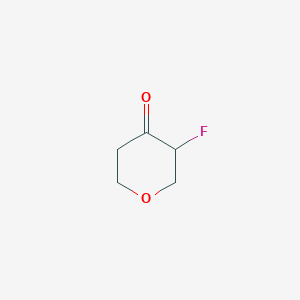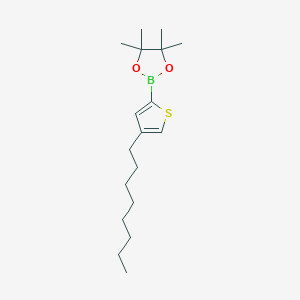
4-Methoxybutanoic acid
説明
4-Methoxybutanoic acid, also known as 4-Methylpentanoic acid, is a naturally occurring organic compound with the molecular formula C5H10O2. It is a volatile, colorless liquid with a strong, unpleasant odor. It is found in various plants and animals, and is used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavorings. It is also used in the production of polymers, plastics, and other materials.
科学的研究の応用
Catalysis and Organic Synthesis
4-Methoxybutanoic acid has been explored in various fields, including catalysis and organic synthesis. It has been involved in triphase catalysis, specifically in the reaction of 4-methoxyphenylacetic acid with n-bromobutane, demonstrating its potential in organic solvent/alkaline solution reactions. Such studies highlight its role in facilitating organic transformations, offering insights into its utility in synthetic chemistry (Wu & Lee, 2001).
Biorefinery and Polyester Plastics
In the biorefinery context, 4-Methoxybutanoic acid derivatives have been identified as promising in the synthesis of α-hydroxy acids (AHAs), which are key components in solvents and biodegradable polyester plastics. The conversion of sugars to novel α-hydroxy acid platform molecules, including derivatives of 4-Methoxybutanoic acid, has opened new possibilities for their application in the production of eco-friendly plastics (Dusselier et al., 2013).
Fungal Metabolites and Chemical Studies
4-Methoxybutanoic acid has also been found in metabolites of higher fungi. Its derivatives, such as globoscinic acid and globoscin, were isolated from the culture media of certain fungi, indicating its presence in natural biological systems. These findings contribute to our understanding of fungal biochemistry and the potential for discovering new natural products (Adeboya et al., 1995).
Pharmaceutical Intermediates
In pharmaceutical research, derivatives of 4-Methoxybutanoic acid have been utilized as key intermediates in the synthesis of significant drugs. For instance, enantioselective synthesis routes involving 4-Methoxybutanoic acid derivatives have been developed for drugs like Aliskiren, a renin inhibitor. This demonstrates its importance in the synthesis of complex pharmaceutical molecules (Andrushko et al., 2008).
特性
IUPAC Name |
4-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRCYIFZBSJBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183218 | |
| Record name | 4-Methoxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybutanoic acid | |
CAS RN |
29006-02-8 | |
| Record name | 4-Methoxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29006-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029006028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions isomers of perfluoroalkyl ether carboxylic acids (PFECA). What is the significance of identifying these isomers?
A2: Accurately identifying and quantifying PFECA isomers, including branched isomers like perfluoro-2-methoxypropanoic acid (PMPA) and perfluoro-2-ethoxypropanoic acid (PEPA), is crucial for several reasons. Firstly, these isomers might possess different toxicological profiles and environmental persistence compared to their linear counterparts. [] Secondly, using non-specific analytical methods that cannot distinguish between isomers could lead to an underestimation of their presence and potential risks.
Q2: What analytical challenges are associated with distinguishing isomers like PMPA and PEPA, and how does the research address them?
A3: Distinguishing isomers like PMPA and PEPA using standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can be difficult due to similar fragmentation patterns. The research highlights that common MS/MS transitions used for linear PFECAs may not effectively detect these branched isomers. [] To overcome this, the researchers identified and validated optimized MS/MS transitions specifically for PMPA (m/z 185 → 85) and PEPA (m/z 235 → 135), enabling their accurate detection and quantification. This methodological advancement improves the monitoring and exposure assessment of these emerging contaminants in environmental and biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)











